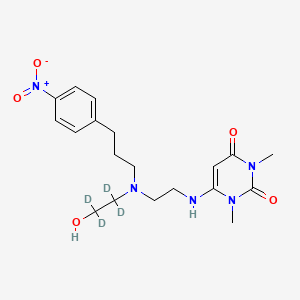
DNA Gyrase-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNA Gyrase-IN-5 is a potent inhibitor of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. This compound is particularly significant in the field of antibacterial research due to its ability to target and inhibit the function of DNA gyrase, thereby preventing bacterial DNA replication and transcription. This compound has shown promise in combating antibiotic-resistant bacterial strains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNA Gyrase-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically begins with the preparation of a core structure, followed by the introduction of various functional groups through substitution reactions. The reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as chromatography, is common in industrial settings to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
DNA Gyrase-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce different functional groups into the core structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
DNA Gyrase-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA supercoiling and the role of DNA gyrase in bacterial cells.
Biology: Employed in research to understand bacterial DNA replication and transcription processes.
Medicine: Investigated as a potential antibacterial agent for treating infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibacterial drugs and in the study of bacterial resistance mechanisms.
Mechanism of Action
DNA Gyrase-IN-5 exerts its effects by binding to the DNA gyrase enzyme and inhibiting its activity. The compound interacts with the active site of the enzyme, preventing it from introducing negative supercoils into DNA. This inhibition disrupts the normal processes of DNA replication and transcription, leading to bacterial cell death. The molecular targets of this compound include the GyrA and GyrB subunits of the DNA gyrase enzyme.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics that also target DNA gyrase and topoisomerase IV.
Macrolones: Synthetic macrolide derivatives with a quinolone side chain, structurally similar to DNA topoisomerase-targeting fluoroquinolones.
Natural Compounds: Various natural compounds have been identified as potential DNA gyrase inhibitors through in silico screening and molecular docking studies.
Uniqueness of DNA Gyrase-IN-5
This compound is unique due to its specific binding affinity and inhibitory activity against DNA gyrase. Unlike some other inhibitors, this compound has shown effectiveness against a broad range of bacterial strains, including those resistant to traditional antibiotics. Its unique chemical structure allows for targeted inhibition of the DNA gyrase enzyme, making it a valuable compound in antibacterial research.
Properties
Molecular Formula |
C25H15BrClN5 |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
5-[(E)-[2-(4-bromophenyl)-1H-indol-3-yl]methylideneamino]-1-(4-chlorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C25H15BrClN5/c26-18-7-5-16(6-8-18)24-22(21-3-1-2-4-23(21)31-24)15-29-25-17(13-28)14-30-32(25)20-11-9-19(27)10-12-20/h1-12,14-15,31H/b29-15+ |
InChI Key |
KULCZLITABBMAB-WKULSOCRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)/C=N/C4=C(C=NN4C5=CC=C(C=C5)Cl)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)C=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




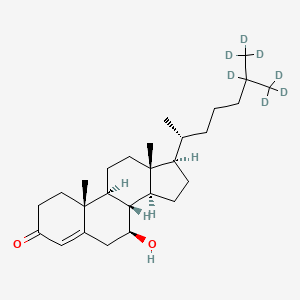
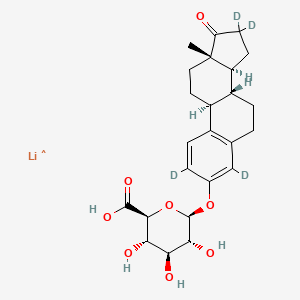
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)

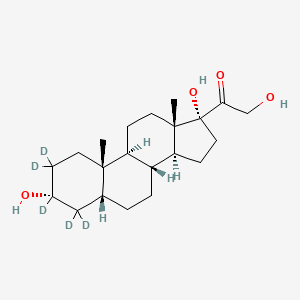
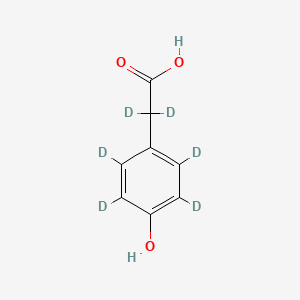
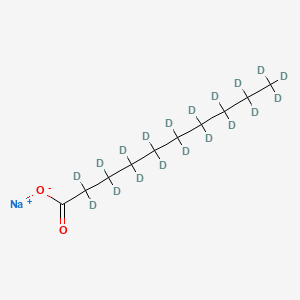

![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)

